

3-Chloro-4-(trifluoromethyl)benzylamine molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Chloro-4-(trifluoromethyl)benzylamine
Cat. No.:	B1323524

[Get Quote](#)

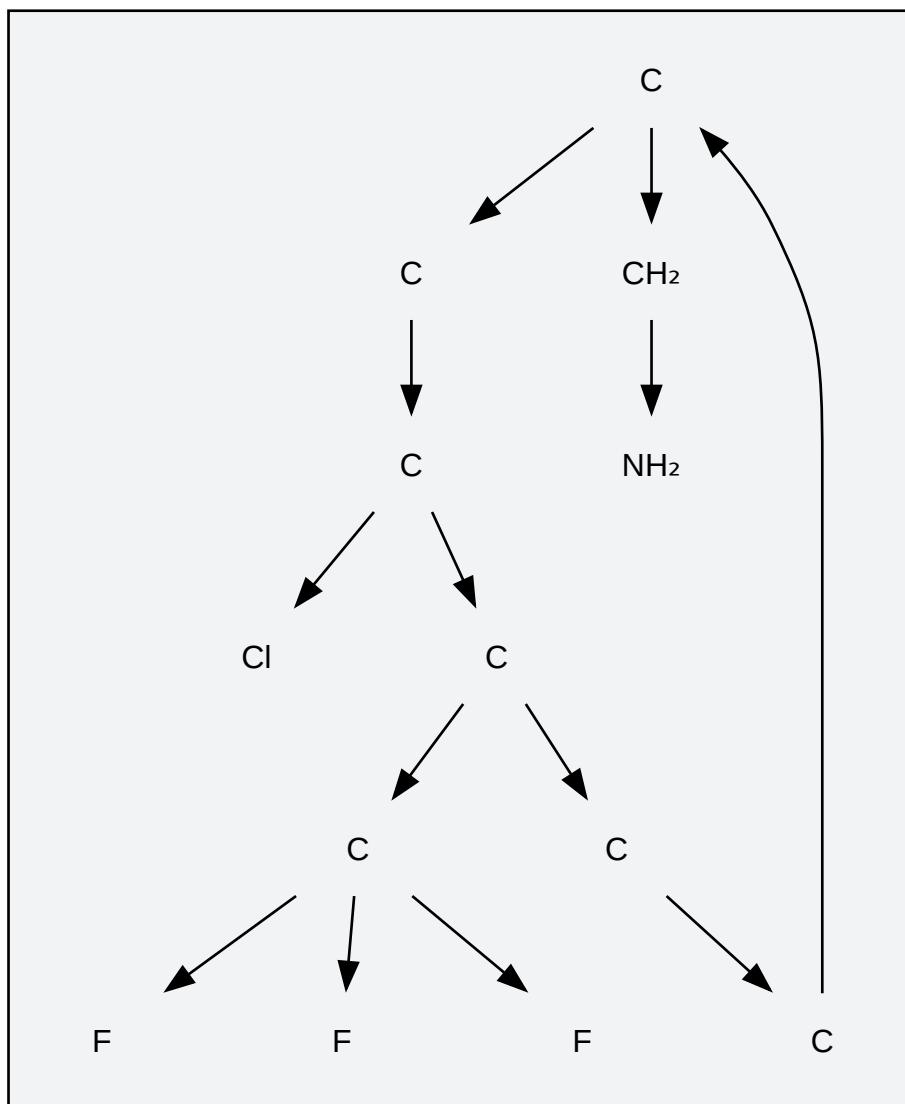
In-Depth Technical Guide: 3-Chloro-4-(trifluoromethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, properties, and synthesis of **3-Chloro-4-(trifluoromethyl)benzylamine**. The information is intended for use by researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Molecular Data

3-Chloro-4-(trifluoromethyl)benzylamine is a substituted benzylamine compound. Its key quantitative data are summarized below.


Property	Value
IUPAC Name	(3-Chloro-4-(trifluoromethyl)phenyl)methanamine
CAS Number	361393-93-3
Molecular Formula	C ₈ H ₇ ClF ₃ N
Molecular Weight	209.60 g/mol

Note: This compound is an isomer of the more commonly cited 4-Chloro-3-(trifluoromethyl)benzylamine (CAS Number: 62039-92-3).

Molecular Structure

The structure of **3-Chloro-4-(trifluoromethyl)benzylamine** consists of a benzene ring substituted with a chlorine atom at position 3, a trifluoromethyl group at position 4, and an aminomethyl group (-CH₂NH₂) at position 1.

Molecular Structure of 3-Chloro-4-(trifluoromethyl)benzylamine

[Click to download full resolution via product page](#)

Caption: 2D representation of the molecular structure.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **3-Chloro-4-(trifluoromethyl)benzylamine** (CAS 361393-93-3) are not extensively documented in publicly

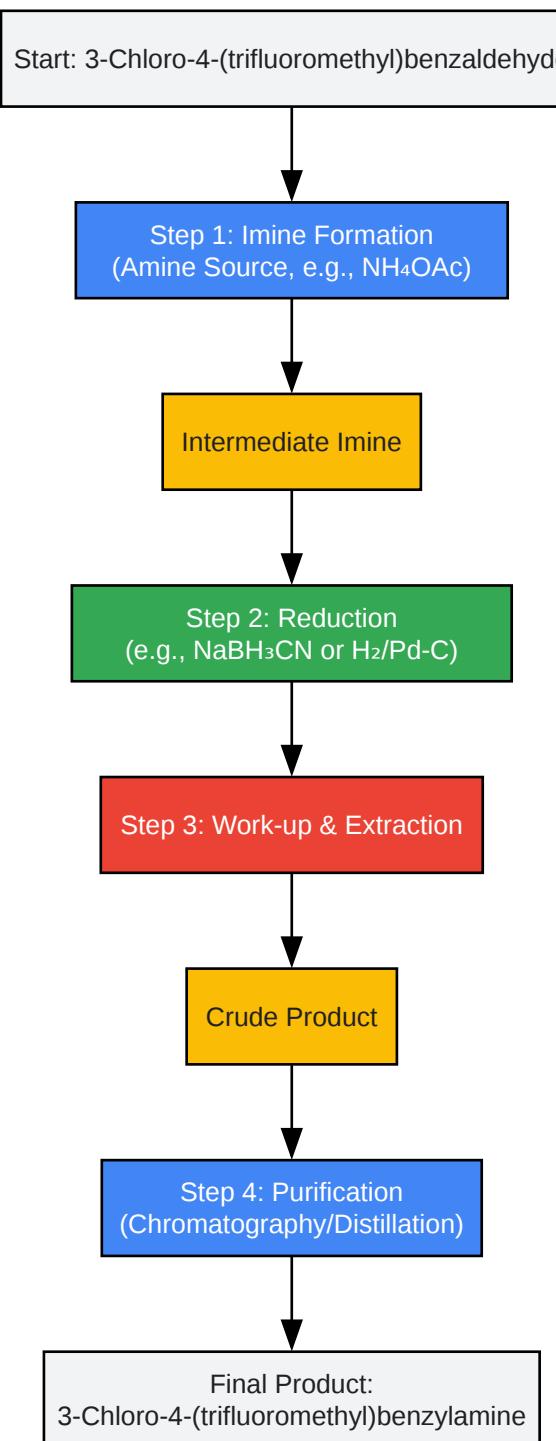
available literature, a logical and common synthetic pathway would involve the reductive amination of its corresponding aldehyde.

Protocol: Synthesis via Reductive Amination of 3-Chloro-4-(trifluoromethyl)benzaldehyde

This protocol is a representative method for the synthesis of benzylamines from their corresponding benzaldehydes.

Materials:

- 3-Chloro-4-(trifluoromethyl)benzaldehyde
- Ammonium acetate or ammonia
- A suitable reducing agent (e.g., sodium cyanoborohydride (NaBH_3CN), sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$), or catalytic hydrogenation with $\text{H}_2/\text{Pd-C}$)
- An appropriate solvent (e.g., methanol, ethanol, or dichloromethane)
- Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)


Methodology:

- **Imine Formation:** Dissolve 3-Chloro-4-(trifluoromethyl)benzaldehyde (1 equivalent) in the chosen solvent within a reaction vessel. Add an excess of the amine source, such as ammonium acetate (approximately 10 equivalents). Stir the mixture at room temperature to facilitate the formation of the intermediate imine.
- **Reduction:** To the solution containing the imine, carefully add the reducing agent.
 - If using sodium cyanoborohydride: Add NaBH_3CN (approximately 2 equivalents) to the mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 60°C) overnight.
 - If using catalytic hydrogenation: Transfer the initial mixture to a hydrogenation vessel, add a catalytic amount of palladium on carbon (Pd-C), and subject the mixture to a hydrogen atmosphere.

- Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to confirm the consumption of the starting aldehyde.
- Work-up:
 - Once the reaction is complete, cool the mixture to room temperature if heated.
 - Quench the reaction carefully, for example, by adding water.
 - Partition the mixture between an organic solvent (e.g., ethyl acetate) and water.
 - Separate the organic layer, wash it with brine, and dry it over an anhydrous drying agent like sodium sulfate (Na_2SO_4).
- Purification:
 - Filter off the drying agent.
 - Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
 - Purify the crude **3-Chloro-4-(trifluoromethyl)benzylamine** via column chromatography or distillation to achieve the desired purity.

Logical Workflow Diagram

The following diagram illustrates the logical steps for the synthesis of **3-Chloro-4-(trifluoromethyl)benzylamine** from its aldehyde precursor.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **3-Chloro-4-(trifluoromethyl)benzylamine**.

- To cite this document: BenchChem. [3-Chloro-4-(trifluoromethyl)benzylamine molecular structure and weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1323524#3-chloro-4-trifluoromethyl-benzylamine-molecular-structure-and-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com